molecular formula C8H9NO2 B12641870 Methyl 1-vinyl-1H-pyrrole-3-carboxylate CAS No. 952182-28-4

Methyl 1-vinyl-1H-pyrrole-3-carboxylate

Cat. No.: B12641870
CAS No.: 952182-28-4
M. Wt: 151.16 g/mol
InChI Key: CBZUMOWPQJQFCH-UHFFFAOYSA-N
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Description

Ubiquity and Significance of Pyrrole (B145914) Scaffolds in Modern Chemical Science

The pyrrole scaffold, a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental structural motif found throughout the chemical and biological world. chemicalbook.commdpi.com Its presence in a vast array of natural products, pharmaceuticals, and functional materials underscores its immense significance. diva-portal.org In nature, the pyrrole ring is the core component of complex macrocycles essential to life, such as the porphyrins found in heme and chlorophyll. nih.gov

In the realm of medicinal chemistry, pyrrole-containing analogues are a rich source of biologically active compounds. mdpi.com The pyrrole framework is considered a "biologically active scaffold" and is integral to numerous marketed drugs exhibiting properties such as antibacterial, anticancer, anti-inflammatory, and antiviral activities. mdpi.comdiva-portal.org Researchers have extensively explored the synthesis of pyrrole derivatives to develop new therapeutic agents against various diseases, including cancer, diabetes, and Alzheimer's. chemicalbook.com The versatility of the pyrrole ring allows for the attachment of various pharmacophores, leading to a diverse library of compounds with a wide range of therapeutic applications. diva-portal.org The utilization of the pyrrole scaffold in designing and synthesizing novel anticancer drugs, for example, is considered a highly promising approach for future research. mdpi.com

Beyond medicine, pyrrole derivatives are crucial in materials science. They serve as intermediates in the synthesis of other heterocyclic compounds and are used as catalysts for polymerization and as corrosion inhibitors. diva-portal.org The inherent conductivity of polypyrrole, a polymer derived from the pyrrole monomer, makes it a subject of intense research for applications in electronics, sensors, and energy storage. mdpi.com The development of efficient and varied synthetic strategies to create substituted pyrroles remains a key focus for organic chemists, enabling the creation of novel functional molecules. organic-chemistry.org

The Distinctive Role of N-Vinyl Substituted Pyrrole Derivatives in Contemporary Synthesis and Materials Science

The introduction of a vinyl group directly onto the nitrogen atom of the pyrrole ring creates N-vinylpyrrole derivatives, a class of compounds with a distinctive and highly valuable set of properties for both synthesis and materials science. The N-vinyl group is an active unsaturated functional group that fundamentally alters the molecule's reactivity, most notably by making it an excellent monomer for polymerization. chemicalbook.com

The most prominent application of N-vinyl substituted pyrroles is in polymer chemistry. These compounds can undergo radical polymerization to form polyvinylpyrrolidones (PVP) and related polymers. chemicalbook.commdpi.com This polymerization can be controlled using advanced techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, which allows for the synthesis of polymers with well-defined molecular weights and complex architectures, such as block and star copolymers. mdpi.comdiva-portal.org The resulting polymers have found widespread use. For instance, N-vinylpyrrolidone (NVP) is used as a reactive diluent in UV-curable coatings, where it enhances curing speed and improves adhesion. chemicalbook.com

The polymers derived from N-vinylpyrroles possess a unique combination of properties. The pyrrolidone moiety imparts hydrophilicity and biocompatibility, while the polymer backbone provides mechanical and thermal stability. mdpi.com This has led to their use in diverse fields, from pharmaceuticals and cosmetics to advanced materials for solid-state batteries, where they can act as ion-conducting binders. chemicalbook.comdiva-portal.org Furthermore, copolymerization of N-vinylpyrrole derivatives with other monomers is an effective method for modifying material properties, creating copolymers with stable and tunable characteristics for applications in flexible electronics, biochemical sensors, and optoelectronic devices. mdpi.com

Research Landscape and Emerging Trends for Methyl 1-vinyl-1H-pyrrole-3-carboxylate

While broad research exists for N-vinylpyrroles like N-vinyl-2-pyrrolidone, the specific compound This compound represents a more specialized area of study. Direct and extensive research findings on this particular molecule are limited in publicly available literature. However, its chemical structure allows for well-founded projections regarding its research landscape and potential applications.

The compound is structurally composed of three key components: the pyrrole ring, an N-vinyl group, and a methyl carboxylate group at the 3-position. This architecture positions it as a "functional monomer." The N-vinyl group enables polymerization, while the methyl carboxylate group provides a site for post-polymerization modification or influences the electronic properties of both the monomer and the resulting polymer.

The synthesis of this compound would logically proceed via the N-vinylation of its precursor, Methyl 1H-pyrrole-3-carboxylate. General methods for the N-vinylation of azaheterocycles, such as palladium-catalyzed reactions, could be applicable.

Emerging trends for molecules like this compound are centered on the development of "smart" or functional polymers. The presence of the ester group could enhance the polymer's solubility, adhesion, or thermal properties. It also opens the door for creating polymers with pendant functional groups by hydrolyzing the ester to a carboxylic acid, which can then be coupled with other molecules. Potential research directions and applications include:

Specialty Polymers: Creating homopolymers or copolymers with tailored refractive indices, conductivity, or thermal stability for use in advanced coatings, electronic components, or optical materials.

Biomaterials: Functionalizing the carboxylate group with bioactive molecules could lead to new materials for drug delivery systems or biocompatible coatings for medical devices.

Conductive Materials: As a derivative of pyrrole, polymers made from this monomer could be doped to create conductive materials, with the carboxylate group potentially modulating the final electronic properties.

The research landscape for this compound is currently nascent but holds significant potential, driven by the broader demand for functional polymers with precisely controlled properties for high-performance applications.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 952182-28-4
Molecular Formula C₈H₉NO₂
Molecular Weight 151.165 g/mol

| Common Synonyms | N/A |

Table 2: Physicochemical Properties of Precursor Methyl 1H-pyrrole-3-carboxylate

Property Value
CAS Number 2703-17-5
Molecular Formula C₆H₇NO₂
Molecular Weight 125.127 g/mol
Physical Form Solid

| Melting Point | 85-89 °C |

Data sourced from publicly available chemical databases. chemsynthesis.comsigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

952182-28-4

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

methyl 1-ethenylpyrrole-3-carboxylate

InChI

InChI=1S/C8H9NO2/c1-3-9-5-4-7(6-9)8(10)11-2/h3-6H,1H2,2H3

InChI Key

CBZUMOWPQJQFCH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C=C1)C=C

Origin of Product

United States

Synthetic Methodologies and Strategic Functionalization of Methyl 1 Vinyl 1h Pyrrole 3 Carboxylate

Diverse Approaches to N-Vinylation of Pyrrole (B145914) Ring Systems

The introduction of a vinyl group onto the nitrogen atom of a pyrrole ring can be achieved through various synthetic methodologies. These range from direct vinylation reactions to more complex, transition metal-catalyzed processes and cyclization strategies that build the N-vinylpyrrole scaffold in a single cascade.

Direct N-Vinylation Reactions

Direct N-vinylation of a pre-formed pyrrole-3-carboxylate is a straightforward approach. One of the most prominent methods for the direct N-vinylation of pyrroles is the Trofimov reaction. This reaction typically involves the base-catalyzed addition of a pyrrole to acetylene (B1199291). wikipedia.orgarkat-usa.orgarkat-usa.orgrsc.org While historically significant for the synthesis of a wide range of N-vinylpyrroles, the use of acetylene gas presents handling challenges.

A more contemporary and safer alternative involves the use of vinyl acetate (B1210297) as the vinylating agent. This method can be facilitated by a suitable catalyst and provides a more accessible route to N-vinylpyrroles. organic-chemistry.org The reaction of methyl 1H-pyrrole-3-carboxylate with vinyl acetate in the presence of a suitable catalyst would directly yield the target compound.

Transition Metal-Catalyzed Routes to Vinylpyrroles

Transition metal catalysis offers a powerful and versatile toolkit for the formation of C-N bonds, including the N-vinylation of heterocycles. Palladium, ruthenium, and iridium complexes have all been employed in the synthesis of vinylpyrroles, each with its own advantages in terms of substrate scope and reaction conditions.

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions are a well-established method for N-vinylation. A common strategy involves the coupling of a pyrrole with a vinyl halide or triflate. nih.govnih.gov For the synthesis of methyl 1-vinyl-1H-pyrrole-3-carboxylate, this would entail the reaction of methyl 1H-pyrrole-3-carboxylate with a vinyl electrophile, such as vinyl triflate, in the presence of a palladium catalyst and a suitable ligand.

Catalyst SystemVinylating AgentPyrrole SubstrateKey Features
Pd(dba)₂ / Buchwald-type ligandVinyl triflatePyrroleHigh yields and good functional group tolerance.
Pd(OAc)₂ / PPh₃Vinyl bromideIndole (related heterocycle)Applicable to a range of N-heterocycles.

Ruthenium Catalysis: While ruthenium catalysts are highly effective for C-H vinylation of pyrroles, their application in direct N-vinylation is less common. nih.govresearchgate.netrsc.orgnih.gov However, certain ruthenium complexes have shown activity in related N-arylation reactions, suggesting potential for development in N-vinylation as well.

Iridium Catalysis: Iridium catalysts have emerged as powerful tools for various C-N bond-forming reactions. While direct N-vinylation of pyrroles using iridium is not as extensively documented as palladium catalysis, related transformations on other nitrogen heterocycles, such as carbazoles, have been reported. researchgate.netorganic-chemistry.orgresearchgate.net This suggests that iridium-catalyzed N-vinylation of methyl 1H-pyrrole-3-carboxylate could be a viable, albeit less explored, synthetic route.

Utilization of Vinyl Azide (B81097) Precursors in Pyrrole Annulation

The reaction of vinyl azides with 1,3-dicarbonyl compounds provides a convergent approach to the synthesis of substituted pyrroles. organic-chemistry.orgnih.govnih.govresearchgate.netacs.org This methodology allows for the construction of the pyrrole ring with concomitant introduction of substituents at various positions. To synthesize this compound via this route, a vinyl-substituted amine would be required to react with a suitable 1,4-dicarbonyl precursor, which could be formed in situ from a vinyl azide and a 1,3-dicarbonyl compound. The reaction proceeds through the formation of a 2H-azirine intermediate from the vinyl azide, which then reacts with the enolate of the 1,3-dicarbonyl compound.

Reactant 1Reactant 2CatalystProduct
Vinyl azide1,3-Dicarbonyl compoundMn(III) or Cu(II)Polysubstituted N-H pyrrole

To adapt this for the target molecule, one would need to start with a vinyl azide that leads to the formation of a 1-vinylpyrrole.

Synthesis via Enamine Chemistry and Related Condensation Reactions

Classical condensation reactions, such as the Hantzsch and Paal-Knorr pyrrole syntheses, are foundational methods for constructing the pyrrole ring and can be adapted for the synthesis of the target molecule.

Hantzsch Pyrrole Synthesis: The Hantzsch synthesis is a versatile method for preparing pyrrole-3-carboxylates. wikipedia.orgresearchgate.netresearchgate.netyoutube.com The classical reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia (B1221849) or a primary amine. To synthesize this compound, vinylamine (B613835) or a synthetic equivalent could be used as the amine component.

Paal-Knorr Synthesis: The Paal-Knorr synthesis involves the reaction of a 1,4-dicarbonyl compound with a primary amine to form a pyrrole. organic-chemistry.orgwikipedia.orgorganic-chemistry.orgyoutube.comrgmcet.edu.in In the context of the target molecule, a 1,4-dicarbonyl precursor that would lead to a 3-carboxylate substituent would be reacted with vinylamine. The challenge often lies in the synthesis and stability of the required 1,4-dicarbonyl compound.

Targeted Introduction and Modification of the Carboxylate Moiety at Position 3

The methyl carboxylate group at the 3-position of the pyrrole ring is a key functional handle for further derivatization. Its introduction can be achieved either during the pyrrole ring synthesis or by subsequent functionalization of a pre-formed pyrrole.

Esterification Strategies in Pyrrole Synthesis

When the pyrrole synthesis yields a carboxylic acid at the 3-position, a subsequent esterification step is necessary to obtain the methyl ester. The Fischer esterification is a classic and widely used method for this transformation. masterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid in an excess of the desired alcohol (in this case, methanol).

Alternatively, if the pyrrole ring is constructed using a β-ketoester, such as in the Hantzsch synthesis, the ester group is incorporated directly into the final product. syrris.comresearchgate.net This approach avoids a separate esterification step and can be more atom-economical. For instance, using methyl acetoacetate (B1235776) as the β-ketoester component in a Hantzsch-type synthesis would directly yield a methyl pyrrole-3-carboxylate derivative.

Functional Group Interconversions on the Ester Group

The methyl ester group in this compound is a versatile handle for a variety of functional group transformations, allowing for the synthesis of a diverse range of derivatives. Key interconversions include hydrolysis, reduction, and amidation.

Hydrolysis: The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation. While not directly detailed for the title compound, analogous transformations on other pyrrole-3-carboxylates are well-established. For instance, tert-butyl esters of pyrrole-3-carboxylic acids have been efficiently hydrolyzed to the free acids under flow conditions, utilizing the in situ generated HBr from a Hantzsch pyrrole synthesis. This approach highlights the potential for acidic conditions to effect this transformation.

Reduction to Alcohols: The reduction of the ester functionality to a primary alcohol provides a key intermediate for further elaboration. The direct reduction of carboxylic acids and their ester derivatives to alcohols is a common transformation in organic synthesis. Reagents such as lithium aluminum hydride (LiAlH₄) are effective for the reduction of esters to primary alcohols. libretexts.org While NaBH₄ is generally not strong enough for this conversion, its reactivity can be enhanced with additives. libretexts.org More modern and milder methods, such as manganese(I)-catalyzed hydrosilylation, have also been developed for the reduction of carboxylic acids to alcohols and could be applicable to their ester counterparts. nih.govacs.org

Amidation: The conversion of the methyl ester to an amide is a crucial reaction for the synthesis of biologically active compounds. This can be achieved by direct aminolysis or, more commonly, through a two-step process involving hydrolysis to the carboxylic acid followed by amide coupling. The amidation of pyrrole carboxylic acids often requires the use of coupling agents to facilitate the reaction. A notable example is the use of a cyclic alkyltriphosphonate anhydride (B1165640) as an efficient coupling agent for the amidation of various pyrrole carboxylate compounds. google.com Another approach involves the oxidative amidation of pyrrole carboxaldehydes with formamides or amines, a method that proceeds via pyrrole acyl radicals. nih.gov

Table 1: Selected Functional Group Interconversions of Pyrrole-3-Carboxylates

Starting Material Reagent(s) Product Transformation Reference(s)
Pyrrole-3-carboxylic acid Amine, Cyclic alkyltriphosphonate anhydride Pyrrole-3-carboxamide Amidation google.com
Pyrrole carboxaldehyde Formamide/Amine, nBu₄NI, TBHP Pyrrole carboxamide Oxidative Amidation nih.gov
Carboxylic acid LiAlH₄ Primary alcohol Reduction libretexts.org
Carboxylic acid [MnBr(CO)₅], PhSiH₃ Primary alcohol Reductive Hydrosilylation nih.govacs.org

Regioselective and Stereoselective Synthesis of Substituted Pyrrole Carboxylates

The ability to control the position of substituents on the pyrrole ring is paramount for the synthesis of complex target molecules. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution, and directing the incoming electrophile to a specific position (regioselectivity) is a key synthetic challenge.

The substitution pattern of the pyrrole ring is influenced by both the inherent reactivity of the ring positions and the directing effects of existing substituents. The α-positions (C2 and C5) are generally more reactive towards electrophiles than the β-positions (C3 and C4). However, strategic use of directing groups and specific reaction conditions can achieve high regioselectivity for substitution at the less reactive β-position.

Halogenation: The regioselective halogenation of pyrroles serves as a gateway to further functionalization through cross-coupling reactions. For instance, the chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate with N-chlorosuccinimide has been reported, although it can lead to mixtures of products. nih.gov A more selective method involves the direct monochlorination of a 2-trichloroacetyl-substituted pyrrole, where the electrophilic chlorination occurs selectively at the position adjacent to an electron-donating methyl group. nih.gov Similarly, fluorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate using Selectfluor® can provide the 4-fluoro derivative. nih.gov

Nitration: The introduction of a nitro group onto the pyrrole ring is another important transformation. Regioselective nitration of indoles at the 3-position has been achieved under non-acidic and metal-free conditions using ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride. nih.gov This method, which generates the electrophilic nitrating agent trifluoroacetyl nitrate (B79036) in situ, could be applicable to pyrrole carboxylates for achieving β-nitration.

Arylation: Direct C-H arylation offers a powerful and atom-economical method for introducing aryl groups onto the pyrrole nucleus. A significant development in this area is the rhodium-catalyzed β-selective C-H arylation of N-substituted pyrroles with aryl iodides. acs.org This method provides a direct route to β-arylpyrroles, a substitution pattern that is often challenging to achieve through classical methods. The regioselectivity is thought to be controlled by steric interactions between the N-substituent of the pyrrole and the bulky phosphite (B83602) ligand on the rhodium catalyst.

Table 2: Examples of Regioselective Functionalization of Pyrrole Derivatives

Pyrrole Derivative Reagent(s) Position of Functionalization Product Reference(s)
2-Trichloroacetyl-5-methyl-1H-pyrrole N-chlorosuccinimide C4 (β-position) 2-Trichloroacetyl-4-chloro-5-methyl-1H-pyrrole nih.gov
Ethyl 5-methyl-1H-pyrrole-2-carboxylate Selectfluor® C4 (β-position) Ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate nih.gov
N-Substituted Pyrrole Aryl iodide, RhCl(CO){P[OCH(CF₃)₂]₃}₂ C4 (β-position) N-Substituted-4-arylpyrrole acs.org
Indole (analogous heterocycle) NMe₄NO₃, (CF₃CO)₂O C3 (β-position) 3-Nitroindole nih.gov

The development of synthetic methods that control the three-dimensional arrangement of atoms is a cornerstone of modern organic chemistry. For pyrrole-containing molecules, the creation of chiral centers with high enantiomeric and diastereomeric purity is crucial for their application in medicinal chemistry and catalysis. While the direct asymmetric functionalization of the aromatic pyrrole ring is challenging, significant progress has been made in the stereoselective synthesis of related saturated (pyrrolidine) and partially saturated (dihydropyrrole) systems, which can serve as precursors to chiral pyrrole derivatives. A recent review summarizes synthetic strategies towards pyrroles within chiral frameworks. nih.gov

Enantioselective Synthesis: Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of pyrrole derivatives. For example, an efficient method for the asymmetric one-pot synthesis of N-phenyl thioether-tethered tetrasubstituted chiral 4,5-dihydropyrrole-3-carbaldehydes has been developed using a chiral diphenylprolinol trimethylsilyl (B98337) ether catalyst. This reaction proceeds with high yields and excellent enantio- and diastereoselectivity. researchgate.net Another notable example is the organocatalytic, highly enantioselective [6 + 2]-cycloaddition of 2-methide-2H-pyrroles with aryl acetaldehydes, catalyzed by a chiral BINOL-derived phosphoric acid, to produce densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols. guidechem.com

Diastereoselective Synthesis: The diastereoselective synthesis of substituted pyrrolidines has been achieved through various methodologies. One approach involves the Yb(OTf)₃-catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters, which leads to the formation of cis-2,5-disubstituted pyrrolidines. nih.gov

Table 3: Stereoselective Syntheses of Pyrrole-Related Heterocycles

Reaction Type Catalyst/Reagent Product Stereochemical Outcome Reference(s)
Asymmetric one-pot synthesis (R)-Diphenylprolinol trimethylsilyl ether Tetrasubstituted 4,5-dihydropyrrole-3-carbaldehydes High enantioselectivity (≤98% ee) and diastereoselectivity (>20:1 dr) researchgate.net
Enantioselective [6 + 2]-cycloaddition Chiral BINOL-phosphoric acid 2,3-Dihydro-1H-pyrrolizin-3-ols High enantio- and diastereoselectivity guidechem.com
Three-component reaction Yb(OTf)₃ cis-2,5-Disubstituted pyrrolidines High diastereoselectivity nih.gov

Mechanistic Investigations of Reactivity and Transformation Pathways of Methyl 1 Vinyl 1h Pyrrole 3 Carboxylate

Polymerization Mechanisms and Kinetics of N-Vinylpyrrole Monomers

N-vinylpyrrole monomers, including methyl 1-vinyl-1H-pyrrole-3-carboxylate, are versatile building blocks for a variety of polymeric materials. Their polymerization can proceed through several mechanisms, each offering unique control over the resulting polymer's properties.

Free-Radical Polymerization Characteristics

Free-radical polymerization is a common method for polymerizing N-vinyl monomers. wikipedia.org The process is typically initiated by thermal decomposition of an initiator, such as azobisisobutyronitrile (AIBN), to generate free radicals. researchgate.net These radicals then attack the vinyl group of the monomer, initiating a chain reaction. nih.gov

The kinetics of free-radical polymerization of N-vinylpyrrolidone (NVP), a related monomer, have been studied extensively. The rate of polymerization is generally proportional to the square root of the initiator concentration, which is characteristic of bimolecular chain termination. nih.govuomustansiriyah.edu.iq However, deviations from this behavior can occur, with some studies reporting a kinetic order with respect to the initiator concentration of around 0.77 to 0.79. nih.gov This suggests a more complex initiation mechanism, potentially involving a redox reaction between the initiator and a chain transfer agent. nih.gov

The nature of the solvent can also significantly influence the polymerization kinetics. For NVP, the propagation rate coefficient increases substantially when moving from bulk polymerization to a dilute aqueous solution, indicating that hydrogen bonding plays a role in accelerating the propagation step. researchgate.net

Table 1: Kinetic Parameters for Free-Radical Polymerization of N-Vinylpyrrolidone

ParameterValueConditionsReference
Kinetic order (initiator)~0.5 (typical)Radical polymerization with bimolecular termination nih.gov
Kinetic order (initiator)0.77 - 0.79With sulfanylethanoic or 3-sulfanylpropanoic acid as chain transfer agent nih.gov
Kinetic order (monomer)~1At low conversions researchgate.net

Controlled Polymerization Techniques (e.g., Atom-Transfer Radical Polymerization, Ring-Opening Polymerization)

To achieve better control over the molecular weight and architecture of polymers derived from N-vinylpyrroles, controlled polymerization techniques are employed. Atom-transfer radical polymerization (ATRP) has been successfully applied to the polymerization of N-vinylpyrrolidone (NVP). researchgate.net This method allows for the synthesis of well-defined polymers with narrow molecular weight distributions. researchgate.net For instance, the ATRP of NVP using methyl 2-chloropropionate as an initiator and a copper(I) chloride/Me6Cyclam catalyst system resulted in polymers with polydispersity indices between 1.2 and 1.3. researchgate.net

Reversible addition-fragmentation chain-transfer (RAFT) polymerization is another powerful technique for controlling the polymerization of N-vinyl monomers. mdpi.com RAFT polymerization of NVP has been used to synthesize block copolymers with well-defined structures. mdpi.com This method offers the advantage of being compatible with a wide range of monomers and reaction conditions. mdpi.com

Electrochemical Polymerization Mechanisms for Conducting Polymers

Electrochemical polymerization is a method used to synthesize conducting polymers directly on an electrode surface. researchgate.net For N-vinyl-2-pyrrolidone (NVP), the electropolymerization is believed to proceed through a cationic mechanism. uliege.be The process involves the oxidation of the monomer to form a radical cation, which then initiates polymerization. uliege.be The resulting polymer film is often grafted onto the anode. uliege.be

The electrochemical polymerization of pyrrole (B145914) itself is a well-studied process that involves the oxidation of the monomer to form a radical cation. researchgate.net This is followed by the coupling of two radical cations and the elimination of two protons to form a dimer, which then continues to react to form the polymer chain. researchgate.net The properties of the resulting polymer film are influenced by various factors, including the solvent, electrolyte, temperature, and the electrochemical method used (galvanostatic, potentiostatic, or potentiodynamic). researchgate.net

Advanced Reaction Pathways Involving the Vinyl Group

The vinyl group of this compound is a key site for various chemical transformations beyond polymerization, enabling the construction of more complex molecular architectures.

Cycloaddition Reactions (e.g., Hetero-Diels-Alder, [3+2] Cycloadditions)

Vinylpyrroles can participate as dienes in [4+2] cycloaddition reactions, also known as Diels-Alder reactions, with electron-deficient dienophiles. acs.orgresearchgate.net These reactions provide a route to synthesize dihydro- and tetrahydroindole derivatives. acs.orgresearchgate.net The reactivity of the vinylpyrrole in these reactions is influenced by the substituents on both the pyrrole ring and the vinyl group. Electron-withdrawing groups on the dienophile generally increase the reaction rate. acs.org

For example, 1-methyl-2-vinylpyrrole reacts readily with maleic anhydride (B1165640), a highly electron-deficient dienophile. acs.org The reaction of N-tosyl-2-vinylpyrrole with dienophiles can lead to stable, unrearranged Diels-Alder adducts. umn.edu

N-vinylpyrroles can also undergo [3+2] cycloaddition reactions. For instance, a nickel(II)-catalyzed [3+2] cycloaddition of α,β-unsaturated nitrones with allenoates has been developed to prepare various N-vinylpyrroles in moderate to good yields. acs.org

Table 2: Examples of Cycloaddition Reactions with Vinylpyrroles

Reaction TypeVinylpyrrole DerivativeReactantProductReference
[4+2] Cycloaddition (Diels-Alder)1-Methyl-2-vinylpyrroleMaleic anhydrideDihydroindole derivative acs.org
[4+2] Cycloaddition (Diels-Alder)N-Tosyl-2-vinylpyrroleVarious dienophilesStable Diels-Alder adduct umn.edu
[3+2] Cycloadditionα,β-Unsaturated nitronesAllenoatesN-vinylpyrroles acs.org

Addition Reactions across the Vinyl Double Bond (e.g., Hydroalkylation, Phosphine Addition)

The vinyl group of N-vinyl heterocycles is susceptible to addition reactions. A notable example is the hydroalkylation of DNA-conjugated N-vinyl heterocycles. researchgate.netnih.gov This reaction proceeds via a photoinduced electron-donor/acceptor (EDA) complex activation, involving a single-electron transfer (SET) and subsequent hydrogen atom transfer. researchgate.netnih.gov This method allows for the synthesis of N-alkylated heterocycles under mild conditions without the need for metal-based photocatalysts. nih.gov

The addition of phosphines to vinyl compounds, known as phospha-Michael additions, is another important reaction. semanticscholar.org This reaction is a key step in many Lewis-base catalyzed transformations. The kinetics of the addition of various phosphines to Michael acceptors have been studied, revealing that the nucleophilicity of the phosphine and the nature of the Michael acceptor influence the reaction rate. semanticscholar.org

C-H Bond Activation and Functionalization Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds in heterocyclic compounds represents a highly atom-economical and efficient strategy for molecular synthesis. acs.org For this compound, the pyrrole ring presents several C-H bonds (at the C2, C4, and C5 positions) that are potential targets for such activation. Transition-metal catalysis is a primary tool for these transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high selectivity. acs.org

Research on related N-vinyl heterocyclic systems, such as 1-vinylpyrazoles, has demonstrated successful C-H activation. For instance, Rhodium-NHC (N-heterocyclic carbene) catalysts have been employed to mediate the coupling of 1-vinylpyrazoles with alkynes. nih.gov The proposed mechanism involves the coordination of the pyrazole's nitrogen to the rhodium center, which facilitates the activation of a C-H bond on the vinyl group, leading to subsequent alkyne insertion and reductive elimination to form the coupled product. nih.gov

Applying this precedent to this compound, similar transition-metal-catalyzed approaches could target the C-H bonds of the pyrrole ring, likely at the more electron-rich C5 or C2 positions. Ruthenium catalysts, for example, have been shown to be effective for the C-H activation and subsequent vinylation of pyrroles with terminal alkynes. acs.org The presence of the C3-carboxylate group, an electron-withdrawing substituent, would influence the regioselectivity of this process, likely favoring functionalization at the C5 position, which is furthest from its deactivating effect.

Below is a table outlining potential C-H functionalization strategies for this compound based on established methods for related heterocyclic compounds.

Reaction Type Catalyst/Reagent Potential Functionalization Site Potential Product Reference System
Heck-type CouplingPd(OAc)₂ / LigandC5 or C25-Aryl- or 2-Aryl-substituted pyrroleGeneral Palladium Catalysis acs.org
Alkyne CouplingRh-NHC ComplexC55-(Alkynyl)-substituted pyrrole1-Vinylpyrazoles nih.gov
VinylationRu CatalystC55-(Vinyl)-substituted pyrrolePyrroles acs.org
AroylationBase [e.g., KN(SiMe₃)₂]C5 or C25-Aroyl- or 2-Aroyl-substituted pyrroleN-Acylpyrroles

Reactivity of the Pyrrole Nucleus and the Carboxylate Group

The chemical behavior of this compound is governed by the interplay of its three key functional components: the electron-rich aromatic pyrrole ring, the activating N-vinyl group, and the deactivating C3-methyl carboxylate group.

Electrophilic Aromatic Substitution Reactions

Pyrrole is a highly electron-rich aromatic heterocycle that undergoes electrophilic aromatic substitution (EAS) much more readily than benzene. pearson.compearson.com These reactions typically occur under mild conditions and show a strong preference for substitution at the C2 or C5 positions (the α-positions). wikipedia.orglibretexts.org This regioselectivity is due to the superior resonance stabilization of the carbocation intermediate (the sigma complex) formed when the electrophile attacks at an α-position, as the positive charge can be delocalized onto the nitrogen atom through three resonance structures. pearson.comlibretexts.org Attack at the C3 or C4 positions (β-positions) results in an intermediate that is less stabilized. pearson.com

In this compound, the directing effects of the substituents must be considered. The methyl carboxylate group at the C3 position is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack. The N-vinyl group is generally considered an activating group. The combined influence of these groups, along with the inherent reactivity of the pyrrole nucleus, dictates the most probable site for substitution. The C3 position is already substituted. The C2 and C4 positions are adjacent to the deactivating carboxylate group. Therefore, the C5 position is the most likely site for electrophilic attack, as it is an activated α-position and is sterically and electronically least affected by the deactivating ester group.

Common electrophilic aromatic substitution reactions and their predicted outcomes are summarized in the table below.

Reaction Reagents Electrophile Predicted Major Product
BrominationBr₂ or NBSBr⁺Methyl 5-bromo-1-vinyl-1H-pyrrole-3-carboxylate
ChlorinationCl₂ or NCSCl⁺Methyl 5-chloro-1-vinyl-1H-pyrrole-3-carboxylate
NitrationHNO₃ / H₂SO₄NO₂⁺Methyl 5-nitro-1-vinyl-1H-pyrrole-3-carboxylate
Friedel-Crafts AcylationAcyl Halide / Lewis AcidRCO⁺Methyl 5-acyl-1-vinyl-1H-pyrrole-3-carboxylate

Nucleophilic Additions and Substitutions

The reactivity of this compound towards nucleophiles is primarily focused on two sites: the electrophilic carbon of the methyl carboxylate group and the vinyl group, which can act as a Michael acceptor.

Reactions at the Carboxylate Group: The methyl ester functionality is susceptible to nucleophilic acyl substitution. This class of reactions involves the attack of a nucleophile on the carbonyl carbon, followed by the departure of the methoxide leaving group. Common transformations include:

Saponification (Hydrolysis): Treatment with a base, such as sodium hydroxide, followed by acidic workup, will hydrolyze the ester to the corresponding carboxylic acid (1-vinyl-1H-pyrrole-3-carboxylic acid).

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can exchange the methyl group for a different alkyl group.

Amidation: Reaction with ammonia (B1221849) or a primary/secondary amine can convert the ester into the corresponding amide.

Reactions at the Vinyl Group: The N-vinyl group, being in conjugation with the pyrrole ring, can behave as an activated alkene. It is susceptible to nucleophilic conjugate addition (Michael addition), particularly with soft nucleophiles. acs.orgnih.gov In this reaction, a nucleophile adds to the β-carbon of the vinyl group. This pathway is common for activated alkenes and alkynes. nih.gov For instance, thiols are excellent nucleophiles for this type of transformation, often catalyzed by a base. researchgate.net

The table below summarizes potential nucleophilic reactions.

Reaction Type Reaction Site Nucleophile/Reagents Potential Product
SaponificationCarboxylate Group1. NaOH, H₂O 2. H₃O⁺1-Vinyl-1H-pyrrole-3-carboxylic acid
AmidationCarboxylate GroupR₂NHN,N-Dialkyl-1-vinyl-1H-pyrrole-3-carboxamide
Michael AdditionVinyl GroupRSH / BaseMethyl 1-(2-(alkylthio)ethyl)-1H-pyrrole-3-carboxylate

Sophisticated Spectroscopic Analysis and Structural Characterization of Methyl 1 Vinyl 1h Pyrrole 3 Carboxylate and Its Polymers

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Methyl 1-vinyl-1H-pyrrole-3-carboxylate. Both ¹H and ¹³C NMR spectra provide a detailed map of the chemical environment of each atom within the molecule.

In ¹H NMR spectroscopy, the chemical shifts (δ) of the protons are indicative of their local electronic environment. The protons on the pyrrole (B145914) ring are expected to appear in the aromatic region of the spectrum, typically between 6.0 and 8.0 ppm. The vinyl group protons would exhibit characteristic signals in the olefinic region (5.0-7.0 ppm), with distinct coupling constants revealing their geometric arrangement (cis/trans). The methyl ester protons would present as a sharp singlet, typically around 3.7-3.9 ppm.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 160-170 ppm. The carbons of the pyrrole ring and the vinyl group will resonate in the 100-140 ppm region.

Two-dimensional NMR techniques, such as the Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for conformational analysis. wikipedia.orglibretexts.org The NOESY experiment detects through-space interactions between protons that are in close proximity, providing insights into the spatial arrangement of the vinyl group relative to the pyrrole ring. wikipedia.orglibretexts.orgucl.ac.uk This is particularly useful in determining the preferred conformation of the molecule in solution. ucl.ac.uk

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Proton Expected Chemical Shift (ppm) Multiplicity
Pyrrole H-2 7.5 - 7.8 Doublet
Pyrrole H-4 6.5 - 6.8 Doublet of doublets
Pyrrole H-5 7.0 - 7.3 Doublet
Vinyl CH= 6.8 - 7.2 Doublet of doublets
Vinyl =CH₂ (cis) 5.0 - 5.3 Doublet of doublets
Vinyl =CH₂ (trans) 5.4 - 5.7 Doublet of doublets
OCH₃ 3.7 - 3.9 Singlet

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon Expected Chemical Shift (ppm)
C=O (Ester) 160 - 165
Pyrrole C-2 125 - 130
Pyrrole C-3 115 - 120
Pyrrole C-4 110 - 115
Pyrrole C-5 120 - 125
Vinyl CH= 130 - 135
Vinyl =CH₂ 105 - 110
OCH₃ 50 - 55

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Intermolecular Interactions (e.g., Hydrogen Bonding)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in this compound and for probing intermolecular interactions in its polymeric forms.

The IR spectrum of the monomer is expected to exhibit characteristic absorption bands corresponding to its various functional groups. A strong absorption band around 1700-1725 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. The C=C stretching vibrations of the pyrrole ring and the vinyl group would appear in the 1600-1650 cm⁻¹ region. The C-H stretching vibrations of the pyrrole ring and vinyl group are expected above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹.

Raman spectroscopy provides complementary information. The C=C bonds of the pyrrole and vinyl groups are expected to show strong Raman signals, which are useful for studying the conjugation within the molecule.

In the case of the polymer, poly(this compound), IR spectroscopy is particularly sensitive to the formation of intermolecular hydrogen bonds. Although the monomer itself does not have traditional hydrogen bond donors, in the polymer, interactions between the C-H bonds of the pyrrole ring and the carbonyl oxygen of the ester group on adjacent chains can lead to weak hydrogen bonding, which may cause subtle shifts in the C=O stretching frequency.

Table 3: Expected IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
C=O (Ester) Stretch 1700 - 1725
C=C (Pyrrole, Vinyl) Stretch 1600 - 1650
C-H (Pyrrole, Vinyl) Stretch 3050 - 3150
C-H (Methyl) Stretch 2900 - 3000
C-O (Ester) Stretch 1200 - 1300

Electronic Absorption (UV-Vis) and Emission Spectroscopy for Elucidating Electronic Transitions and Conjugation Effects

Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems like this compound. The presence of the vinyl group in conjugation with the pyrrole ring is expected to give rise to characteristic absorption bands in the UV region.

The primary electronic transitions are likely to be π → π* transitions associated with the conjugated system. The position of the maximum absorption wavelength (λ_max) is sensitive to the extent of conjugation. For the monomer, λ_max is expected in the range of 250-300 nm.

Upon polymerization, the electronic properties of the material can change significantly. If the polymerization leads to a conjugated polymer backbone, a bathochromic (red) shift in the λ_max to longer wavelengths would be observed, indicating a decrease in the HOMO-LUMO energy gap. researchgate.net The extent of this shift provides a qualitative measure of the effective conjugation length in the polymer chain.

Emission spectroscopy (fluorescence) can also be employed to study the excited state properties of the monomer and polymer. The emission spectrum is typically a mirror image of the absorption spectrum and can provide information about the excited state lifetime and the presence of non-radiative decay pathways.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the precise molecular weight of this compound and for elucidating its structure through fragmentation analysis. The molecular formula of the compound is C₈H₉NO₂, corresponding to a molecular weight of 151.16 g/mol . guidechem.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion undergoes fragmentation. The fragmentation pattern is a unique fingerprint of the molecule. For this compound, characteristic fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, leading to a fragment ion at m/z 120. Another common fragmentation would be the loss of the entire ester group (-COOCH₃), resulting in a fragment at m/z 92. The vinyl group could also be cleaved. nih.gov Analysis of these fragments helps to confirm the connectivity of the atoms in the molecule. nih.govlibretexts.org

For the polymer, techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) MS can be used to determine the molecular weight distribution and to analyze the end groups of the polymer chains. nih.gov

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment
151 [M]⁺ (Molecular Ion)
120 [M - OCH₃]⁺
92 [M - COOCH₃]⁺
77 [C₅H₄N]⁺ (Pyrrole ring fragment)

X-ray Crystallography for Definitive Solid-State Molecular Architecture and Crystal Packing Analysis

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound is publicly available, analysis of related pyrrole derivatives provides insight into the expected solid-state architecture. nih.gov

A crystal structure of this molecule would reveal the planarity of the pyrrole ring and the conformation of the vinyl and carboxylate substituents relative to the ring. researchgate.net It would also elucidate the nature of the intermolecular interactions, such as π-π stacking between the pyrrole rings of adjacent molecules and any weak C-H···O hydrogen bonds involving the ester carbonyl group. dntb.gov.ua These interactions govern the packing of the molecules in the crystal lattice and influence the bulk properties of the material. nih.gov

Spectroelectrochemical Methods for Real-time Polymerization Monitoring and Redox Behavior of Poly(vinylpyrrole carboxylate)s

Spectroelectrochemical methods combine spectroscopic and electrochemical techniques to provide real-time information about changes occurring at an electrode surface. These methods are particularly well-suited for monitoring the electropolymerization of vinylpyrrole derivatives and for characterizing the redox properties of the resulting polymer films. colab.ws

By performing UV-Vis spectroscopy during the electrochemical polymerization of this compound, the growth of the polymer film can be monitored in situ. mostwiedzy.pl Changes in the absorption spectrum, such as the emergence and growth of new bands corresponding to the polymer, provide information on the polymerization kinetics. researchgate.netvub.be

Once the polymer film is formed, spectroelectrochemistry can be used to study its redox behavior. By applying a potential to the polymer-coated electrode and simultaneously recording the UV-Vis spectrum, the changes in the electronic structure of the polymer upon oxidation and reduction can be observed. This provides insights into the nature of the charge carriers (polarons and bipolarons) in the conductive polymer and their contribution to the material's electronic properties. colab.ws

Computational Chemistry and Theoretical Investigations into Methyl 1 Vinyl 1h Pyrrole 3 Carboxylate

Density Functional Theory (DFT) Calculations for Ground State Geometries, Electronic Structures, and Vibrational Frequencies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For Methyl 1-vinyl-1H-pyrrole-3-carboxylate, DFT calculations are employed to determine its most stable three-dimensional arrangement (ground state geometry), understand the distribution of electrons, and predict its vibrational modes.

Ground State Geometry: DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), can optimize the molecular geometry to find the lowest energy conformation. This involves calculating bond lengths, bond angles, and dihedral angles that define the molecule's shape. The planarity of the pyrrole (B145914) ring and the orientation of the vinyl and carboxylate substituents are key parameters.

Electronic Structure: Analysis of the optimized geometry provides insights into the electronic properties. The distribution of electron density, molecular electrostatic potential (MEP), and atomic charges (e.g., Mulliken or Natural Bond Orbital charges) can be calculated. These analyses reveal the electron-rich and electron-poor regions of the molecule, which are crucial for predicting reactivity and intermolecular interactions. For instance, the nitrogen atom and the carbonyl oxygen are expected to be regions of high electron density.

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated from the second derivative of the energy with respect to atomic displacements. These frequencies correspond to the molecule's infrared (IR) and Raman spectra. Comparing calculated frequencies with experimental data can confirm the predicted ground state structure. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental results due to approximations in the theoretical model and the neglect of anharmonicity.

Illustrative Data Table: Calculated Geometric Parameters for this compound

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond Lengths N1-C21.375 Å
C3-C41.380 Å
C4-C51.420 Å
N1-C(vinyl)1.410 Å
C(vinyl)=C(vinyl)1.335 Å
C3-C(carbonyl)1.485 Å
C(carbonyl)=O1.210 Å
Bond Angles C5-N1-C2108.5°
N1-C2-C3109.0°
N1-C(vinyl)-C(vinyl)121.5°
Dihedral Angle C2-N1-C(vinyl)=C(vinyl)178.5°

Frontier Molecular Orbital (FMO) Theory for Reactivity Predictions and Mechanistic Insights

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energies and spatial distributions of these orbitals are critical for predicting how this compound will behave in chemical reactions.

HOMO and LUMO Analysis: The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile. The LUMO represents its ability to accept electrons, acting as an electrophile. For this compound, the HOMO is expected to be delocalized over the π-system of the pyrrole ring and the vinyl group. The LUMO is likely to have significant contributions from the electron-withdrawing methyl carboxylate group.

Reactivity Descriptors: The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key indicator of molecular reactivity and stability. A small energy gap suggests high polarizability and reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. Other quantum chemical descriptors derived from these energies, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), provide quantitative measures of reactivity. These parameters are invaluable for understanding the molecule's susceptibility to electrophilic or nucleophilic attack and for predicting its behavior in cycloaddition or polymerization reactions.

Illustrative Data Table: FMO Properties and Reactivity Descriptors

ParameterValue (eV)Interpretation
EHOMO-6.25Energy of the highest occupied molecular orbital
ELUMO-1.75Energy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap (ΔE) 4.50 Indicates moderate kinetic stability and reactivity
Ionization Potential (I ≈ -EHOMO)6.25Energy required to remove an electron
Electron Affinity (A ≈ -ELUMO)1.75Energy released upon gaining an electron
Chemical Hardness (η = (I-A)/2)2.25Resistance to change in electron configuration
Electronegativity (χ = (I+A)/2)4.00Tendency to attract electrons

Ab Initio and Semi-Empirical Methods for Molecular Properties and Energetics

While DFT is widely used, other methods offer different levels of theory and computational expense.

Ab Initio Methods: These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are derived directly from theoretical principles without experimental data. Higher-level ab initio methods can provide very accurate results for molecular properties and energetics, serving as benchmarks for other methods. However, their high computational cost often limits their application to smaller molecules. For this compound, they could be used to calculate a highly accurate energy profile for bond rotation or to validate DFT results.

Semi-Empirical Methods: Methods like AM1, PM3, and MNDO use parameters derived from experimental data to simplify calculations. They are much faster than DFT or ab initio methods, allowing for the study of larger systems or longer timescale simulations, such as molecular dynamics. While less accurate for electronic properties, they can be useful for initial geometry optimizations or for studying large aggregates of molecules.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies) and Correlation with Experimental Data

Computational methods are highly effective at predicting spectroscopic data, which is essential for structure elucidation.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating nuclear magnetic shielding tensors, which are then converted to NMR chemical shifts (δ). By calculating the 1H and 13C chemical shifts for a proposed structure and comparing them to experimental spectra, chemists can confirm or revise their assignments. The accuracy of these predictions is often high enough to distinguish between different isomers.

IR Frequencies: As mentioned in section 5.1, calculated vibrational frequencies correspond to peaks in the IR spectrum. The intensity of these peaks can also be predicted. This allows for a detailed assignment of the experimental spectrum, linking specific absorption bands to the vibrational modes of the molecule, such as the C=O stretch of the ester, the C=C stretch of the vinyl group, and various C-H and N-H bending and stretching modes.

Illustrative Data Table: Predicted vs. Experimental Spectroscopic Data

Nucleus/ModePredicted 13C Shift (ppm)Predicted 1H Shift (ppm)Predicted IR Frequency (cm-1)
Pyrrole C2125.17.15-
Pyrrole C3118.9--
Pyrrole C4110.56.40-
Pyrrole C5122.86.90-
Vinyl CH=130.26.803080 (C-H stretch)
Vinyl =CH2112.55.25, 5.101630 (C=C stretch)
Carbonyl C=O164.5-1715 (C=O stretch)
Methoxy (B1213986) -OCH351.83.802950 (C-H stretch)

Theoretical Analysis of Intermolecular Interactions and Aggregation Behavior (e.g., π-π stacking, H-bonding)

The way molecules of this compound interact with each other governs its physical properties, such as boiling point, solubility, and crystal structure. The pyrrole ring can participate in π-π stacking interactions, where the electron clouds of adjacent rings align. While the molecule lacks strong hydrogen bond donors like an N-H group, weak C-H···O hydrogen bonds could form between the C-H bonds of one molecule and the carbonyl oxygen of another. These non-covalent interactions can be modeled using high-level DFT with dispersion corrections (e.g., DFT-D3) or by using methods like Symmetry-Adapted Perturbation Theory (SAPT) to decompose the interaction energy into physically meaningful components like electrostatics, exchange, induction, and dispersion.

Computational Modeling of Polymerization Processes and Electronic Band Structures of Resulting Polymers

The vinyl group on this compound makes it a monomer for polymerization. Computational modeling can be used to investigate the mechanism of this process (e.g., radical, cationic, or anionic polymerization) by calculating the activation energies for initiation, propagation, and termination steps.

For the resulting polymer, poly(this compound), theoretical methods can predict its properties. By performing calculations on oligomers of increasing length, the electronic properties of the bulk polymer can be extrapolated. The HOMO and LUMO energies of the oligomers converge to the valence and conduction band edges of the polymer, respectively. The energy difference between them defines the electronic band gap, a crucial parameter that determines whether the polymer will be an insulator, semiconductor, or conductor. This predictive capability is vital in the field of materials science for designing novel functional polymers.

Advanced Applications in Materials Science and Polymer Chemistry

Development of Conductive and Electroactive Poly(Methyl 1-vinyl-1H-pyrrole-3-carboxylate) Materials

A significant advantage of Poly(this compound) over unsubstituted polypyrrole is its anticipated solubility in common organic solvents, facilitated by the vinyl backbone and the methyl carboxylate group. This solubility allows for the use of solution-based processing techniques to fabricate thin films and nanostructures, which is crucial for integration into electronic devices. Methods such as spin-coating, drop-casting, and ink-jet printing can be employed to create uniform films on various substrates like indium tin oxide (ITO) coated glass. researchgate.net The ability to control film thickness and morphology is critical for optimizing the performance of electronic and optoelectronic devices.

The redox activity of the pendant pyrrole (B145914) units makes Poly(this compound) a material of interest for energy storage applications, such as supercapacitors and battery electrodes. The electrochemical process involves the reversible oxidation and reduction (doping/dedoping) of the pyrrole rings, which allows for charge storage. In supercapacitors, this process contributes to pseudocapacitance, which can significantly enhance the energy density compared to electric double-layer capacitors. The performance of such materials is evaluated by their specific capacitance, cycling stability, and rate capability. For battery applications, the polymer could serve as a cathode material, where lithium ions are intercalated and deintercalated during the charge-discharge cycles. The gel-like nature of some vinyl polymers can also be utilized to prepare gel polymer electrolytes, which offer high ionic conductivity and improved safety for lithium-ion batteries. echemmat.comresearchgate.net

Table 1: Representative Electrochemical Properties of Functionalized Polypyrrole-Based Materials This table presents data from related polypyrrole systems to illustrate the potential performance characteristics for energy storage applications.

Polymer System Application Key Performance Metric Value
Polypyrrole/Graphene Supercapacitor Specific Capacitance 350 F/g
Polypyrrole-Polysaccharide Layer Supercapacitor Response Time (Coloration) ~9.8 s mdpi.com
Poly(pyrrole-3-carboxylic acid) Film Electrode Material Electroactivity Dependent on potential range nih.gov

Optoelectronic Applications of Poly(vinylpyrrole carboxylate)s

The optoelectronic properties of polymers derived from this compound are governed by the electronic transitions within the π-conjugated pyrrole system. The absorption and emission of light can be tuned by modifying the chemical structure, including through copolymerization or by altering the substitution on the pyrrole ring.

Polymers containing carbazole (B46965) or pyrrole moieties are known to be effective for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). acs.orgresearchgate.net For OLEDs, Poly(this compound) could function as a hole-transport layer or as the emissive layer itself, potentially after modification to tune its emission wavelength. In OPVs, carboxylate-functionalized polymers have shown excellent photovoltaic performance. researchgate.net The pyrrole unit acts as an electron donor (p-type material), and the polymer's properties, such as its energy levels (HOMO/LUMO), absorption coefficient, and hole mobility, are critical for device efficiency. acs.orgresearchgate.net The development of OPVs with efficiencies approaching 17-19% has been reported for some carboxylate-containing copolymers. researchgate.net The ability to process these materials from solution is a key advantage for fabricating large-area and flexible solar cells. nanoge.org

Electrochromism is the phenomenon of a material changing color in response to an applied electrical potential. mdpi.comkpi.ua This property is characteristic of many conducting polymers, including polypyrrole and its derivatives. rsc.org The color change in Poly(this compound) would result from the electrochemical oxidation and reduction of the pyrrole rings, which alters the electronic structure and, consequently, the absorption spectrum of the material. researchgate.net Such materials are promising for applications in smart windows, displays, and sensors. Key parameters for electrochromic materials include the color contrast between the neutral and doped states, the switching speed, and the long-term stability. researchgate.netmdpi.com Copolymers can be synthesized to achieve a multi-spectral response and fine-tune the color changes. kpi.ua

Table 2: Electrochromic Behavior of Various Polypyrrole Derivatives This table illustrates the color transitions observed in different polypyrrole-based systems, providing a reference for the expected behavior of Poly(this compound).

Polymer/Copolymer Neutral State Color Oxidized (Doped) State Color Reference
Poly(N-vinylcarbazole) (PVK) Colorless Green kpi.ua
Copolymers of NVC and SNPhS Pale Yellow Varying Shades of Brown kpi.ua
Polypyrrole (General) Yellow-Green Blue-Black
Poly(pyrrole-3-carboxylic acid) - - nih.gov

Advanced Polymeric Architectures via Controlled Polymerization

To fully unlock the potential of Poly(this compound), precise control over its molecular architecture is necessary. Controlled polymerization techniques enable the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures such as block copolymers and star polymers. mdpi.com

For vinyl monomers like this compound, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a particularly effective method. researchgate.netrsc.org RAFT polymerization allows for the synthesis of well-defined polymers by minimizing termination reactions. rsc.org This control makes it possible to create block copolymers where one block is Poly(this compound) and the other block has different properties (e.g., hydrophilicity, different electronic properties). mdpi.com Such architectures are critical for applications requiring self-assembly into well-ordered nanostructures, for example, in organic photovoltaics or as advanced coatings. Other controlled radical polymerization methods, such as Atom Transfer Radical Polymerization (ATRP) and Nitroxide-Mediated Polymerization (NMP), could also be explored. The ability to create these sophisticated architectures is a key advantage of the vinyl polymer backbone compared to the intractable nature of traditionally synthesized polypyrroles.

Table 3: Overview of Controlled Polymerization Techniques for Vinyl Monomers

Technique Abbreviation Key Features Typical Monomers
Reversible Addition-Fragmentation chain-Transfer RAFT Tolerant to a wide range of functional groups and reaction conditions; uses a thiocarbonylthio compound as a chain transfer agent. researchgate.net N-vinyl pyrrolidone, N-vinyl carbazole, N-vinyl imidazole, styrenes, acrylates. mdpi.comresearchgate.net
Atom Transfer Radical Polymerization ATRP Uses a transition metal complex (e.g., copper) as a catalyst to reversibly activate and deactivate the growing polymer chain. Styrenes, (meth)acrylates, acrylonitrile.
Nitroxide-Mediated Polymerization NMP Employs a stable nitroxide radical to control the polymerization by reversibly capping the growing polymer chain. Styrenes, acrylates, dienes.

Functional Materials for Chemical Sensing and Biosensing Platforms

The incorporation of this compound into polymers for sensing applications is an area of significant potential. Polymers derived from this monomer can form the basis of sensitive and selective chemical and biosensing platforms. The pyrrole backbone, when polymerized, can create a conductive polymer matrix. The electrical properties of this matrix can be modulated by the binding of analytes, forming the principle of a chemiresistive or electrochemical sensor.

The carboxylate group is particularly advantageous for biosensing applications. It provides a convenient anchor point for the immobilization of biomolecules such as enzymes, antibodies, or nucleic acids. This covalent attachment can enhance the stability and longevity of the biosensor compared to those based on physical adsorption. For instance, enzymes immobilized on the polymer surface can catalyze reactions with specific substrates, leading to a detectable electrical signal. Similarly, antibodies can be attached to capture specific antigens, allowing for the development of highly selective immunoassays.

While specific performance data for sensors based on poly(this compound) is not extensively documented in publicly available literature, the general characteristics of similar functionalized polypyrrole sensors suggest the potential for high sensitivity and selectivity. The performance of such sensors is typically evaluated based on parameters like the limit of detection (LOD), sensitivity, response time, and selectivity against interfering species.

Table 1: Potential Performance Characteristics of a Hypothetical Biosensor Based on Poly(this compound)

ParameterPotential Value/Characteristic
AnalyteGlucose (with immobilized Glucose Oxidase)
Detection PrincipleAmperometric
Limit of Detection (LOD)Low micromolar (µM) range
SensitivityHigh (nA/µM)
Response Time< 60 seconds
SelectivityHigh against common interferents (e.g., ascorbic acid, uric acid)

Note: This table is illustrative and based on the expected performance of functionalized polypyrrole biosensors. Actual values would need to be determined experimentally.

Integration into Composites and Hybrid Materials for Enhanced Performance

The properties of this compound also make it a valuable component for the creation of advanced composites and hybrid materials. By copolymerizing this monomer with other vinyl monomers, materials with a tailored combination of properties can be achieved. For example, copolymerization with flexible monomers could enhance the mechanical properties of the resulting polymer, making it more suitable for applications requiring robust films or coatings.

Furthermore, the polymer derived from this compound can be integrated with other materials to form composites with synergistic properties. For instance, blending or grafting with insulating polymers like poly(vinyl alcohol) or poly(acrylonitrile-co-vinyl acetate) could create materials with tunable conductivity and improved processability.

The carboxylate group can also play a crucial role in the formation of hybrid materials. It can act as a binding site for inorganic nanoparticles, such as metal oxides or quantum dots. This can lead to hybrid materials with enhanced optical, electronic, or catalytic properties. For example, a composite with titanium dioxide nanoparticles could exhibit photocatalytic activity, while incorporation of gold nanoparticles could enhance the electrochemical signal in a sensing application.

Table 2: Anticipated Properties of a Hypothetical Composite Material

PropertyBase PolymerComposite with Poly(this compound)
Electrical ConductivityInsulatingSemi-conducting to Conducting
Tensile StrengthModeratePotentially Increased
Thermal StabilityGoodPotentially Enhanced
Surface FunctionalityLowHigh (due to -COOCH3 groups)

Note: The properties in this table are predictive and would depend on the specific composition and morphology of the composite material.

Q & A

Q. Challenges :

  • Regioselectivity : Competing reactions at pyrrole C2/C5 positions require directing groups (e.g., ester) to favor C3 substitution.
  • Stability : The vinyl group is prone to polymerization; inhibitors like hydroquinone are often added .

How should researchers design experiments to study the reactivity of the vinyl group in this compound?

Answer:
Experimental Design :

Electrophilic Additions : React with halogens (Br2, Cl2) in dichloromethane at 0°C, monitoring via TLC/HPLC.

Cycloadditions : Perform Diels-Alder reactions with dienophiles (e.g., maleic anhydride) under thermal or microwave conditions.

Polymerization Studies : Use radical initiators (AIBN) to assess thermal stability and polymerization kinetics .

Q. Analytical Tools :

  • HPLC : Track reaction progress with C18 columns and UV detection (λ = 254 nm).
  • DSC/TGA : Evaluate thermal behavior and decomposition pathways .

What safety protocols are critical when handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to mitigate inhalation risks, as toxicity data are limited .
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
  • Storage : In airtight containers under nitrogen at –20°C to prevent vinyl group degradation .

How can computational methods enhance the study of this compound’s electronic properties?

Answer:

  • Frontier Molecular Orbitals (FMOs) : DFT calculations (e.g., B3LYP/6-311++G**) predict HOMO-LUMO gaps, guiding reactivity studies (e.g., nucleophilic/electrophilic sites) .
  • Molecular Dynamics (MD) : Simulate solvent effects on conformational stability (e.g., using GROMACS).
  • Docking Studies : Investigate binding affinity with biological targets (e.g., enzymes) for medicinal chemistry applications .

What are the challenges in refining crystal structures of vinyl-substituted pyrrole derivatives?

Answer:

  • Disorder Modeling : Vinyl groups often exhibit rotational disorder. Use SHELXL ’s PART instruction to model split positions .
  • Twinned Crystals : Check for twinning with PLATON ’s TWINABS module and apply appropriate scaling .
  • Weak Diffraction : Low-temperature data collection (100 K) improves resolution for light-atom structures .

How do steric and electronic effects influence the reactivity of this compound?

Answer:

  • Steric Effects : The ester group at C3 directs electrophiles to C2/C5 positions, while the vinyl group at N1 increases steric hindrance for bulky reagents.
  • Electronic Effects : The electron-withdrawing ester deactivates the pyrrole ring, slowing electrophilic substitution. Conversely, the vinyl group donates electron density via resonance, creating localized reactivity .

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